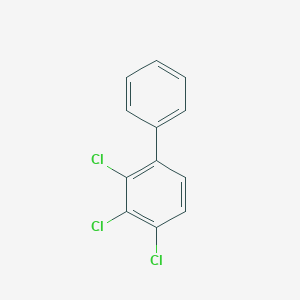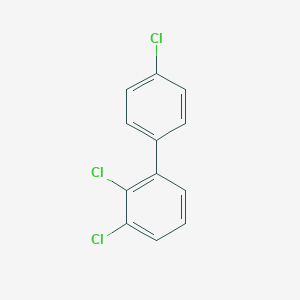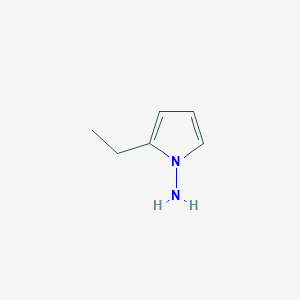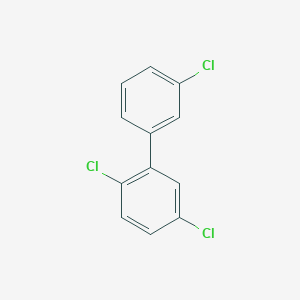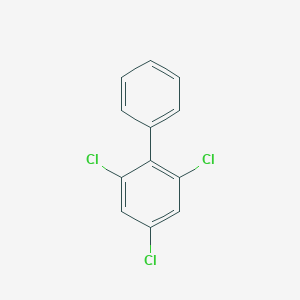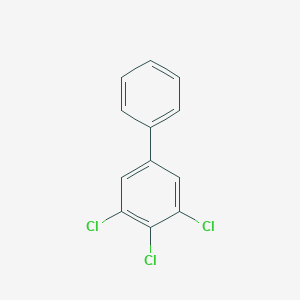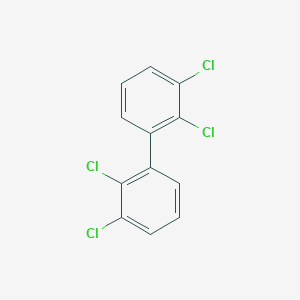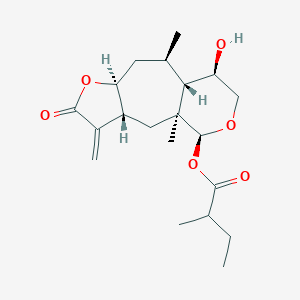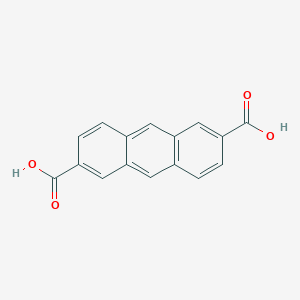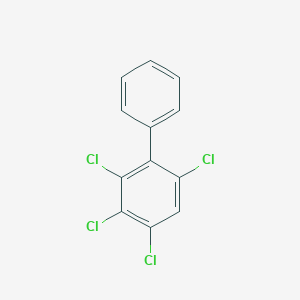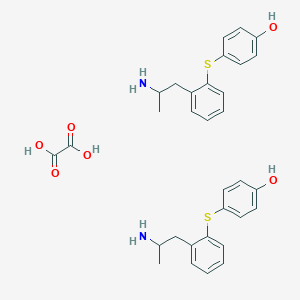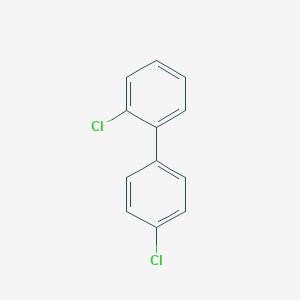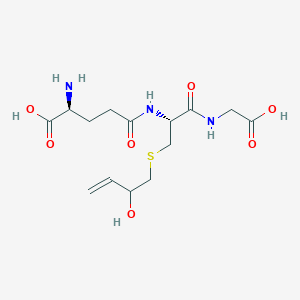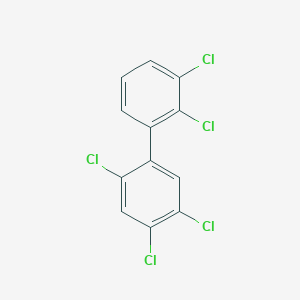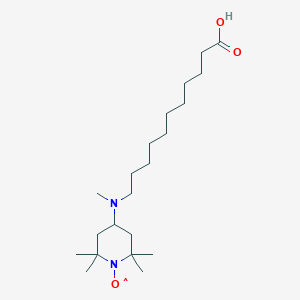
4-(N-Carboxydecyl-N-methylamino)-tempo
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N-Carboxydecyl-N-methylamino)-tempo (CDMT) is a stable nitroxide radical that has gained significant attention in the scientific community due to its unique properties. CDMT has a long alkyl chain attached to the nitrogen atom, which makes it highly soluble in organic solvents. It has been widely used in various research fields, including chemistry, biology, and medicine.
作用機序
4-(N-Carboxydecyl-N-methylamino)-tempo acts as an antioxidant and a free radical scavenger by donating an electron to a free radical and converting it into a stable molecule. This compound can also inhibit the production of reactive oxygen species (ROS) by inhibiting the activity of enzymes that produce ROS. This compound can also enhance the activity of enzymes that detoxify ROS.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can protect cells from oxidative stress and apoptosis. In vivo studies have shown that this compound can protect animals from various diseases, including ischemia-reperfusion injury, atherosclerosis, and neurodegeneration. This compound has also been shown to improve cognitive function and memory in animals.
実験室実験の利点と制限
4-(N-Carboxydecyl-N-methylamino)-tempo has several advantages for lab experiments. It is a stable and highly soluble radical that can be easily synthesized and purified. It can be used in various experimental conditions, including in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It can interfere with some analytical techniques, including electron paramagnetic resonance (EPR) spectroscopy. It can also have some toxic effects on cells and animals at high concentrations.
将来の方向性
4-(N-Carboxydecyl-N-methylamino)-tempo has a wide range of potential applications in various research fields. Some possible future directions for this compound research include:
1. Development of new synthetic methods for this compound and its derivatives.
2. Study of the structure and dynamics of proteins using this compound as a spin label.
3. Study of the role of this compound in the regulation of ROS production and detoxification.
4. Study of the therapeutic potential of this compound in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
5. Development of new formulations of this compound for improved delivery and efficacy.
Conclusion
This compound is a stable nitroxide radical that has gained significant attention in the scientific community due to its unique properties. It has been widely used in various research fields, including chemistry, biology, and medicine. This compound acts as an antioxidant and a free radical scavenger and has various biochemical and physiological effects. This compound has several advantages for lab experiments but also has some limitations. Future research on this compound may lead to the development of new synthetic methods, new applications, and new therapeutic agents.
合成法
The synthesis of 4-(N-Carboxydecyl-N-methylamino)-tempo involves the reaction of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with decylmethylamine and succinic anhydride. The reaction proceeds under mild conditions and yields a pure product. The purity of this compound can be confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
4-(N-Carboxydecyl-N-methylamino)-tempo has been widely used in various research fields, including chemistry, biology, and medicine. In chemistry, this compound has been used as a stable radical for the study of reaction mechanisms, kinetics, and thermodynamics. In biology, this compound has been used as a spin label for the study of protein structure and dynamics. In medicine, this compound has been used as an antioxidant and a free radical scavenger for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
特性
CAS番号 |
139116-77-1 |
|---|---|
分子式 |
C21H41N2O3 |
分子量 |
369.6 g/mol |
InChI |
InChI=1S/C21H41N2O3/c1-20(2)16-18(17-21(3,4)23(20)26)22(5)15-13-11-9-7-6-8-10-12-14-19(24)25/h18H,6-17H2,1-5H3,(H,24,25) |
InChIキー |
FOYKJZOVFJBXQD-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)N(C)CCCCCCCCCCC(=O)O)C |
正規SMILES |
CC1(CC(CC(N1[O])(C)C)N(C)CCCCCCCCCCC(=O)O)C |
その他のCAS番号 |
139116-77-1 |
同義語 |
4-(N-carboxydecyl-N-carboxyamino)-2,2,6,6-tetramethylpiperidine-1-oxyl 4-(N-carboxydecyl-N-methylamino)-TEMPO 4-CDMA-TEMPO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



